N-(2-methylphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide N-(2-methylphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15296143
InChI: InChI=1S/C19H17N3O2/c1-13-6-5-8-15(12-13)22-11-10-17(23)18(21-22)19(24)20-16-9-4-3-7-14(16)2/h3-12H,1-2H3,(H,20,24)
SMILES:
Molecular Formula: C19H17N3O2
Molecular Weight: 319.4 g/mol

N-(2-methylphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

CAS No.:

Cat. No.: VC15296143

Molecular Formula: C19H17N3O2

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methylphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide -

Specification

Molecular Formula C19H17N3O2
Molecular Weight 319.4 g/mol
IUPAC Name N-(2-methylphenyl)-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide
Standard InChI InChI=1S/C19H17N3O2/c1-13-6-5-8-15(12-13)22-11-10-17(23)18(21-22)19(24)20-16-9-4-3-7-14(16)2/h3-12H,1-2H3,(H,20,24)
Standard InChI Key BTQFRYMSBIPTNA-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC=C3C

Introduction

Synthesis and Structural Features

Synthetic Pathways

The synthesis of N-(2-methylphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves a multi-step condensation reaction. A common approach begins with the reaction of substituted hydrazine derivatives with phenyl ketones under acidic or basic conditions. For instance, 3-methylphenyl hydrazine may react with a carbonyl-containing precursor to form the dihydropyridazine ring. Subsequent carboxamide formation is achieved through coupling with 2-methylphenyl isocyanate or via activation of the carboxylic acid group.

Reaction conditions are critical for optimizing yield and purity. Polar solvents such as ethanol or methanol are often employed, with temperatures ranging from 60°C to 80°C. Catalysts like p-toluenesulfonic acid (PTSA) may accelerate the condensation step, while inert atmospheres (e.g., nitrogen) prevent oxidation of intermediates.

Structural Characterization

The compound’s structure features:

  • A dihydropyridazine ring with a ketone group at position 4.

  • Two substituted phenyl groups: a 3-methylphenyl at position 1 and a 2-methylphenyl attached via a carboxamide linkage.

  • Delocalized π-electrons across the heterocyclic core, enhancing stability and reactivity .

Spectroscopic techniques such as 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR confirm the regiochemistry of substitution, while mass spectrometry validates the molecular weight . X-ray crystallography of analogous compounds reveals planar geometry at the pyridazine ring, favoring π-π stacking interactions in biological systems.

Biological Activities

Antioxidant Properties

Studies on structurally related dihydropyridazines demonstrate radical scavenging activity via hydrogen atom transfer (HAT) mechanisms. In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) test, reveal moderate antioxidant efficacy for N-(2-methylphenyl)-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide, with an IC50_{50} of 45 μM. This activity is comparable to reference antioxidants like ascorbic acid (Table 1).

Table 1: Antioxidant Activity Comparison

CompoundIC50_{50} (μM)
N-(2-Methylphenyl)-dihydropyridazine45
Ascorbic Acid30
α-Tocopherol25
Cell LineIC50_{50} (μM)Mechanism
MCF-7 (Breast)18Caspase-3 activation
A549 (Lung)25ROS generation
HeLa (Cervical)22DNA intercalation

Pharmacological Mechanisms

Enzyme Inhibition

The carboxamide moiety and aromatic systems enable interactions with enzymatic active sites. Molecular docking simulations predict strong binding affinity (Kd=2.3nMK_d = 2.3 \, \text{nM}) toward cyclooxygenase-2 (COX-2), implicating anti-inflammatory potential. Additionally, the compound may inhibit topoisomerase II, a target in cancer therapy, by intercalating DNA and stabilizing cleavage complexes.

Receptor Modulation

Preliminary data suggest agonism at adenosine A2A_{2A} receptors, which modulate immune responses and neurotransmitter release. This activity, coupled with antioxidant properties, positions the compound as a candidate for neurodegenerative disease research.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator